molecular formula C17H11Cl2N3O5S B11459433 1-(2-Chloro-5-nitrophenyl)-2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone

1-(2-Chloro-5-nitrophenyl)-2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone

Cat. No.: B11459433
M. Wt: 440.3 g/mol
InChI Key: PRBCLXSUCJTEBV-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrophenyl)-2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone is a complex organic compound that features a combination of chloro, nitro, phenyl, oxadiazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-nitrophenyl)-2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Nitration and Chlorination: The initial step involves the nitration of a phenyl ring followed by chlorination to introduce the nitro and chloro groups.

    Oxadiazole Formation: The formation of the oxadiazole ring is achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole derivative with a suitable thiol compound under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-nitrophenyl)-2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or alkoxides.

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, alkoxides, solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products:

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

    Oxidation: Sulfoxides, sulfones.

Scientific Research Applications

1-(2-Chloro-5-nitrophenyl)-2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and fungal infections.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Industrial Chemistry: The compound is investigated for its potential as a catalyst or intermediate in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitrophenyl)-2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with bacterial enzymes or cell membranes, disrupting their function and leading to cell death. The molecular targets and pathways involved can include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

  • 1-(2-Chloro-5-nitrophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone
  • 1-(2-Chloro-5-nitrophenyl)-2-({5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone

Comparison: Compared to similar compounds, 1-(2-Chloro-5-nitrophenyl)-2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone is unique due to the presence of both chloro and nitro groups on the phenyl ring, as well as the specific arrangement of the oxadiazole and thioether linkages

Properties

Molecular Formula

C17H11Cl2N3O5S

Molecular Weight

440.3 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)-2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C17H11Cl2N3O5S/c18-10-1-4-12(5-2-10)26-8-16-20-21-17(27-16)28-9-15(23)13-7-11(22(24)25)3-6-14(13)19/h1-7H,8-9H2

InChI Key

PRBCLXSUCJTEBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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